1,3-Dichloro-2,2-difluoropropane
Overview
Description
Compound E 2001, also known as γ-Secretase Inhibitor XXI, is a potent and cell-permeable inhibitor of γ-secretase. This enzyme plays a crucial role in the production of β-amyloid, a peptide implicated in the pathogenesis of Alzheimer’s disease. By inhibiting γ-secretase, Compound E 2001 has potential therapeutic applications in treating Alzheimer’s disease and other neurodegenerative disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Compound E 2001 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The final product is obtained after purification using chromatographic techniques .
Industrial Production Methods
Industrial production of Compound E 2001 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to maintain the consistency and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions
Compound E 2001 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
Compound E 2001 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of γ-secretase and its role in β-amyloid production.
Biology: Employed in cellular studies to investigate the effects of γ-secretase inhibition on cell signaling pathways.
Medicine: Potential therapeutic agent for treating Alzheimer’s disease and other neurodegenerative disorders.
Industry: Utilized in the development of diagnostic assays and screening tools for γ-secretase activity
Mechanism of Action
Compound E 2001 exerts its effects by inhibiting the γ-secretase enzyme, which is involved in the cleavage of amyloid precursor protein (APP) to produce β-amyloid. By blocking this cleavage, the compound reduces the production of β-amyloid, thereby potentially mitigating the progression of Alzheimer’s disease. The molecular targets include the presenilin subunits of γ-secretase, and the pathways involved are related to amyloidogenic processing .
Comparison with Similar Compounds
Similar Compounds
Compound E (γ-Secretase-IN-1): Another potent γ-secretase inhibitor with similar properties and applications.
DAPT (N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester): A well-known γ-secretase inhibitor used in research.
LY-411575: A γ-secretase inhibitor with applications in Alzheimer’s disease research
Uniqueness
Compound E 2001 is unique due to its high potency and cell permeability, making it an effective tool for studying γ-secretase and its role in neurodegenerative diseases. Its ability to inhibit γ-secretase at low concentrations sets it apart from other similar compounds .
Properties
IUPAC Name |
1,3-dichloro-2,2-difluoropropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl2F2/c4-1-3(6,7)2-5/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHYSKIMXVGQBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl2F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445951 | |
Record name | 1,3-DICHLORO-2,2-DIFLUOROPROPANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40445951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1112-36-3 | |
Record name | 1,3-DICHLORO-2,2-DIFLUOROPROPANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40445951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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